molecular formula C21H17NO4 B1473784 Dibenzyl 3,5-pyridinedicarboxylate CAS No. 927821-65-6

Dibenzyl 3,5-pyridinedicarboxylate

Cat. No. B1473784
M. Wt: 347.4 g/mol
InChI Key: XKSYWHJZCQPRME-UHFFFAOYSA-N
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Description

Dibenzyl 3,5-pyridinedicarboxylate (DBPDC) is a unique chemical compound with the molecular formula C21H17NO4 and a molecular weight of 347.4 g/mol1. It has drawn significant attention from researchers due to its diverse and important biological properties1.



Synthesis Analysis

The synthesis of Dibenzyl 3,5-pyridinedicarboxylate is not explicitly mentioned in the available resources. However, it’s worth noting that similar compounds have been synthesized using various methods1.



Molecular Structure Analysis

The molecular structure of Dibenzyl 3,5-pyridinedicarboxylate is not directly available. However, the structure of 3,5-Pyridinedicarboxylate, a related compound, reveals an infinite 2D layer with honeycomb-like cavities2.



Chemical Reactions Analysis

The specific chemical reactions involving Dibenzyl 3,5-pyridinedicarboxylate are not detailed in the available resources. However, related compounds have been involved in reactions leading to the formation of metal-organic frameworks3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Dibenzyl 3,5-pyridinedicarboxylate are not detailed in the available resources. However, vibrational spectroscopy (Raman and infrared) of related compounds has been analyzed based on density functional theory and experimental measurement5.


Scientific Research Applications

Supramolecular Chemistry

Dibenzyl 3,5-pyridinedicarboxylate has been studied in the context of supramolecular chemistry. It's shown to interact with diamide-based macrocycles, demonstrating different affinities based on the structure of the pyridine N-oxide derivatives. For instance, dibenzyl-3,5-pyridinediamine N-oxide shows a higher affinity to these macrocycles compared to other derivatives. The binding ability varies with the size of the macrocycle's cavity and the pyridine motif, highlighting its potential in designing selective molecular complexes (Chen et al., 2015).

Interaction with Quadruplex DNA

In another study, copper(II) complexes of substituted salicylaldehyde dibenzyl semicarbazones, which include derivatives of dibenzyl 3,5-pyridinedicarboxylate, have shown an ability to interact with quadruplex DNA formed from human telomeric sequences. These complexes exhibit selectivity for quadruplex DNA over duplex DNA, indicating potential applications in targeted therapies or molecular biology research (Ali et al., 2014).

Catalysis

Dibenzylhafnium complexes, which include dibenzyl 3,5-pyridinedicarboxylate derivatives, have been used as catalysts in the C(sp3)–H alkenylation of 2,6-dimethylpyridines with internal alkynes. This highlights the compound's potential in the field of organometallic catalysis, particularly in the stereoselective synthesis of trisubstituted alkenes (Lopez et al., 2016).

Metal-Organic Frameworks

Dibenzyl 3,5-pyridinedicarboxylate is also relevant in the synthesis of metal-organic frameworks (MOFs). For example, a study demonstrated the use of 3,5-pyridinedicarboxylate in forming a new MOF with Zn(2+) ions. This framework, which is highly flexible and possesses narrow channels, exhibits unique guest-dependent breakthrough adsorptions, including a reverse selectivity for hydrogen at low temperatures. Such properties make it a candidate for applications in gas storage and separation technologies (Chun & Seo, 2009).

Safety And Hazards

The safety data sheet for Dibenzyl 3,5-pyridinedicarboxylate is not available. However, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment.


properties

IUPAC Name

dibenzyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-19(13-22-12-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYWHJZCQPRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl pyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Chen, S Han, Z Liao, D Huang, Y Li… - Chinese Journal of …, 2015 - sioc-journal.cn
The 3, 5-pyridinedicarboxylic N-oxides derivatives acting as guest molecules were introduced into supramolecular chemistry complexing with the diamide-based macrocycles. The …
Number of citations: 1 sioc-journal.cn
F Scarel - 2013 - freidok.uni-freiburg.de
Multitasking is an evident and common characteristic that plays an important role in the society nowadays. An exhaustive example is given by the portable electronic devices, small …
Number of citations: 1 www.freidok.uni-freiburg.de
陈木娟, 韩淑娟, 廖振华, 黄丹, 李颖, 蒋腊生 - 有机化学, 2015 - sioc-journal.cn
介绍了3, 5-吡啶二甲酸氮氧衍生物作为客体分子与主体分子酰胺大环的相互作用. 通过质谱和核磁共振氢谱等实验技术研究了吡啶氮氧化物和酰胺大环化合物的结构特点对两者络合作用的…
Number of citations: 4 sioc-journal.cn

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